ATB 429 was synthesized by Antibe Therapeutics Inc., a Canadian pharmaceutical company focused on developing pain and inflammation therapies. The compound falls under the category of hybrid drugs, which combine the therapeutic effects of two or more pharmacological agents into a single molecule. In this case, ATB 429 combines mesalamine's anti-inflammatory properties with the beneficial effects associated with hydrogen sulfide release .
The synthesis of ATB 429 involves linking mesalamine to the hydrogen sulfide-releasing moiety (ADT-OH) via an ester bond. This process typically requires several steps, including:
The resulting compound exhibits enhanced stability and controlled release characteristics compared to its parent compounds .
The molecular structure of ATB 429 can be described as follows:
The structural representation indicates that ATB 429 maintains the core functionality of mesalamine while incorporating the sulfur-based group, which is responsible for its unique pharmacological profile .
ATB 429 undergoes specific chemical reactions that facilitate its therapeutic action:
The mechanism by which ATB 429 exerts its effects involves several key processes:
ATB 429 possesses several notable physical and chemical properties:
These properties are essential for understanding how ATB 429 behaves in biological systems and its potential formulation as a therapeutic agent .
ATB 429 has several potential applications in scientific research and clinical practice:
ATB-429 (5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)phenyl ester) is a molecular hybrid integrating mesalamine (5-aminosalicylic acid), a first-line anti-inflammatory drug for colitis, with the hydrogen sulfide (H₂S)-releasing moiety 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) [1] [8] [10]. The compound has a molecular weight of 361.45 g/mol (CAS# 915798-75-3) and features an ester bond linking mesalamine to ADT-OH, enabling spontaneous H₂S release under physiological conditions [3] [10]. Its chemical structure is designed to undergo hydrolysis, releasing both mesalamine and H₂S, which synergistically enhance anti-inflammatory activity [1] [8].
Table 1: Key Chemical Properties of ATB-429
Property | Value |
---|---|
CAS Number | 915798-75-3 |
Molecular Formula | C₁₆H₁₁NO₃S₃ |
Molecular Weight | 361.45 g/mol |
H₂S-Releasing Moiety | ADT-OH |
Parent Drug | Mesalamine |
Release Mechanism | Ester bond hydrolysis |
Pharmacologically, ATB-429 outperforms mesalamine in murine colitis models by reducing granulocyte infiltration by ~70% and suppressing pro-inflammatory cytokines (TNF-α, IFN-γ) at the mRNA level [1] [4]. Its efficacy stems from dual mechanisms: mesalamine’s local anti-inflammatory action and H₂S-mediated inhibition of leukocyte adhesion and oxidative stress [5] [7].
The therapeutic targeting of H₂S evolved from recognizing its role as a gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO). Initially studied for vasodilatory and neuromodulatory effects [1] [5], H₂S gained prominence for its cytoprotective and anti-inflammatory properties. Early donors like inorganic salts (NaHS) provided rapid H₂S release but lacked controllability, while garlic-derived polysulfides (e.g., diallyl trisulfide) offered natural but inefficient release [9].
The development of synthetic donors addressed these limitations:
ATB-429 emerged from this progression, representing a strategic shift toward "targeted" H₂S delivery. By conjugating ADT-OH to mesalamine, it localized H₂S release to inflamed colonic tissues, enhancing bioactivity while minimizing off-target effects [1] [4].
Table 2: Evolution of Key H₂S Donors Leading to ATB-429
Donor Type | Examples | Release Mechanism | Limitations |
---|---|---|---|
Inorganic Salts | NaHS, Na₂S | Rapid hydrolysis | Uncontrolled burst release |
Natural Polysulfides | Diallyl trisulfide (DATS) | Enzymatic cleavage | Low donor efficiency |
Synthetic Slow-Release | GYY4137 | Hydrolysis-controlled | Limited tissue targeting |
ADT-OH Derivatives | ATB-429 | Hydrolysis + spontaneous | Tissue-specific delivery |
Molecular hybridization combines pharmacophores to create multifunctional compounds addressing complex diseases like inflammatory bowel disease (IBD). ATB-429 exemplifies this strategy by merging:
The hybrid design resolves critical limitations:
Table 3: Comparative Anti-Inflammatory Effects of ATB-429 vs. Mesalamine
Parameter | ATB-429 | Mesalamine | Improvement |
---|---|---|---|
Granulocyte Infiltration | ~70% reduction | ~30% reduction | 2.3-fold |
TNF-α mRNA Suppression | >80% | 40–50% | 1.8-fold |
Iron Sequestration in Biofilms | Significant | Negligible | Exclusive to ATB-429 |
This approach has spurred derivatives like NOSH-aspirin (hybridizing aspirin with ADT-OH and NO donors), validating molecular hybridization as a paradigm for multi-target therapeutics [8] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8